tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate
CAS No.:
Cat. No.: VC13582921
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O3 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | tert-butyl 5-hydroxyindazole-1-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(15)6-8(10)7-13-14/h4-7,15H,1-3H3 |
| Standard InChI Key | RUVAJUODOYPQDW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The molecular formula of tert-butyl 5-hydroxy-1H-indazole-1-carboxylate is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol. Its IUPAC name, tert-butyl 5-hydroxyindazole-1-carboxylate, reflects the Boc-protected indazole scaffold substituted at the 5-position with a hydroxyl group .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | tert-butyl 5-hydroxyindazole-1-carboxylate |
| CAS Number | Not explicitly reported |
| SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C=N1 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-butyl 5-hydroxy-1H-indazole-1-carboxylate likely follows strategies analogous to those for related Boc-protected indazoles:
Fischer Indole Synthesis
A phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indazole core. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP yields the target compound.
Direct Functionalization
Hydroxylation at the 5-position can be achieved via directed ortho-metallation (DoM) or transition-metal-catalyzed C–H activation. For example, palladium-catalyzed hydroxylation of tert-butyl 1H-indazole-1-carboxylate using a hydroxylating agent like Oxone® introduces the hydroxyl group regioselectively .
Industrial-Scale Considerations
Industrial production emphasizes cost efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce side product formation during Boc protection.
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Catalyst Optimization: Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction rates and yields in indazole cyclization steps .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fischer Indole Synthesis | 65–75 | ≥95 | Scalability |
| Direct Functionalization | 70–80 | ≥98 | Regioselectivity |
Physicochemical Properties and Stability
Solubility and Crystallinity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). The hydroxyl group enhances crystallinity via hydrogen bonding, as observed in X-ray structures of analogs .
Thermal Stability
Thermogravimetric analysis (TGA) of Boc-protected indazoles shows decomposition onset temperatures of ~180°C, with the Boc group cleaving before the indazole core .
Chemical Reactivity and Applications
Functional Group Transformations
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Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO).
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Protection/Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), as demonstrated in N-Boc deprotection studies .
Pharmaceutical Applications
tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate serves as a precursor to kinase inhibitors and anticancer agents. For example, its hydroxyl group can be converted to a sulfonate ester for nucleophilic substitution reactions, enabling diversification of the indazole scaffold.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparisons
The absence of a 3-methyl group in tert-butyl 5-hydroxy-1H-indazole-1-carboxylate reduces steric hindrance, facilitating reactions at the indazole core. Conversely, the hydroxyl group’s hydrogen-bonding capacity enhances interactions in biological systems compared to non-polar analogs .
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